7,8,3',4'-Tetrahydroxyflavanone

Description

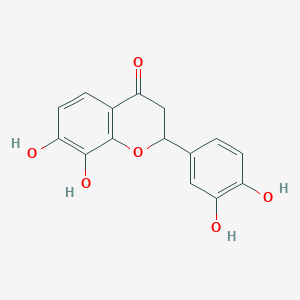

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 7,8,3',4'-Tetrahydroxyflavanone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8,3',4'-Tetrahydroxyflavanone is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and key regulatory mechanisms. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for the characterization of the involved enzymes are provided. Furthermore, a visual representation of the biosynthetic pathway is presented to facilitate a clear understanding of the metabolic cascade.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, this compound, found in plants such as Acacia confusa, exhibits promising pharmacological potential.[1][2] Its unique hydroxylation pattern, with hydroxyl groups at the 7, 8, 3', and 4' positions, is key to its bioactivity. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant metabolism that gives rise to a vast array of phenolic compounds.[3] This guide will dissect the specific enzymatic reactions that lead to the formation of this compound from its primary metabolic precursors.

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving enzymes from the general phenylpropanoid pathway and specific flavonoid-modifying enzymes. The pathway can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA.

-

Flavanone (B1672756) Synthesis: Formation of the core flavanone structure.

-

Hydroxylation: Specific hydroxylation of the A and B rings to yield the final product.

The overall pathway is depicted in the following diagram:

Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. A series of three enzymatic reactions, catalyzed by cytosolic enzymes, converts L-phenylalanine into p-Coumaroyl-CoA, the pivotal precursor for flavonoid biosynthesis.[4]

-

Phenylalanine ammonia-lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway.

-

Cinnamate-4-hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Flavanone Synthesis

The formation of the characteristic C6-C3-C6 flavonoid backbone is initiated by the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA.

-

Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the sequential condensation of three acetate (B1210297) units from malonyl-CoA with one molecule of p-Coumaroyl-CoA to form naringenin chalcone.[5]

-

Chalcone Isomerase (CHI): CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone. This reaction establishes the heterocyclic C-ring of the flavanone skeleton.

Hydroxylation Events

The specific hydroxylation pattern of this compound is achieved through the action of two key classes of enzymes: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 8-hydroxylase (F8H).

-

Flavonoid 3'-hydroxylase (F3'H): F3'H is a cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of naringenin to produce eriodictyol (5,7,3',4'-tetrahydroxyflavanone). This enzyme is a crucial branching point in the flavonoid pathway, directing flux towards the synthesis of 3',4'-hydroxylated flavonoids.

-

Flavonoid 8'-hydroxylase (F8H): The final and defining step in the biosynthesis of this compound is the hydroxylation at the 8-position of the A-ring of eriodictyol. This reaction is catalyzed by a Flavonoid 8-hydroxylase (F8H). Plant F8Hs are often flavin-dependent monooxygenases. Several F8Hs have been characterized and show a broad substrate acceptance, including flavanones.

Quantitative Data

The efficiency of enzymatic reactions is a critical factor in determining the overall yield of a biosynthetic pathway. The following table summarizes available kinetic data for key enzymes involved in the biosynthesis of precursors to this compound. Data for the specific F8H acting on eriodictyol is currently limited.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 (pM/min/mg) | Camellia sinensis | [3][6] |

Note: The Vmax value for F3'5'H from Camellia sinensis was originally reported in pM/min/mg of microsomal protein and has been presented here as such. Further research is needed to determine the specific kinetic parameters of the F8H involved in this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Flavonoid Hydroxylases

This protocol describes the expression of a His-tagged flavonoid hydroxylase (e.g., F3'H or F8H) in Escherichia coli and its subsequent purification.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the full-length coding sequence of the target hydroxylase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the pET-28a(+) vector to create an N-terminal His6-tagged fusion protein.

-

Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

-

Verify the construct by restriction analysis and DNA sequencing.

4.1.2. Protein Expression

-

Transform the verified expression plasmid into E. coli BL21(DE3) cells.

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.3. Protein Purification

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA agarose (B213101) column.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect fractions and analyze by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Determine the protein concentration using the Bradford assay.

Enzyme Assays for Flavonoid Hydroxylases

This protocol outlines a general method for determining the activity of a purified flavonoid hydroxylase.

4.2.1. Reaction Mixture Prepare a reaction mixture containing:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.5)

-

2 mM NADPH

-

100 µM Substrate (e.g., Naringenin for F3'H, Eriodictyol for F8H) dissolved in DMSO

-

1-5 µg of purified enzyme

-

For F8H (a flavin-dependent monooxygenase), include 10 µM FAD.

-

Total reaction volume: 100 µL

4.2.2. Reaction Procedure

-

Pre-incubate the reaction mixture (without the substrate) at 30°C for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

4.2.3. Product Analysis

-

Resuspend the dried extract in 50 µL of methanol.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) for separation.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Identify and quantify the product by comparing the retention time and peak area with an authentic standard.

4.2.4. Kinetic Analysis To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of the substrate while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, requiring the sequential action of several key enzymes. The hydroxylation at the 8-position of the A-ring by a Flavonoid 8-hydroxylase is a critical step that defines the final product. While the general pathway has been elucidated, further research is needed to fully characterize the specific enzymes involved, particularly their kinetic properties and substrate specificities. The protocols provided in this guide offer a framework for researchers to investigate these enzymes and potentially engineer the pathway for enhanced production of this valuable flavonoid. A deeper understanding of this biosynthetic route will undoubtedly pave the way for the sustainable production of this compound for its potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Comparative analysis of substrate- and regio-selectivity of HpaB monooxygenases and their application to hydroxydaidzein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of 7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound found in plant species such as Acacia confusa and Albizia julibrissin.[1][2] Flavonoids, a broad class of polyphenolic compounds, are recognized for their diverse biological activities, with antioxidant effects being one of the most significant. The specific hydroxylation pattern of this compound, featuring a catechol group on the B-ring (3',4'-dihydroxy) and an ortho-dihydroxy group on the A-ring (7,8-dihydroxy), suggests a potent capacity for free radical scavenging and mitigation of oxidative stress. This technical guide provides an in-depth overview of the theoretical and practical aspects of evaluating the in vitro antioxidant activity of this flavanone, summarizing key structural-activity relationships, and presenting detailed experimental protocols for common antioxidant assays. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide leverages data from structurally similar flavonoids and extracts known to contain the compound to infer its potential activity.

Introduction: The Antioxidant Potential of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids are a major class of natural compounds investigated for their potential to counteract oxidative stress.

The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The structural features of a flavonoid molecule are critical determinants of its antioxidant capacity. For this compound, two key structural motifs are of paramount importance:

-

The Catechol Moiety (3',4'-dihydroxy) on the B-ring: The presence of two adjacent hydroxyl groups on the B-ring is a well-established feature for high antioxidant activity. This configuration allows for the donation of a hydrogen atom to a radical, forming a stable ortho-semiquinone radical that can be further oxidized to an ortho-quinone. This delocalization of the unpaired electron enhances the stability of the flavonoid radical, making the parent molecule a potent antioxidant.[3][4]

-

The Ortho-dihydroxy Group (7,8-dihydroxy) on the A-ring: Similar to the catechol group on the B-ring, the presence of adjacent hydroxyl groups on the A-ring also contributes significantly to the radical scavenging capacity of the molecule.[3]

While specific in vitro antioxidant data for this compound is not extensively reported, studies on extracts from plants known to contain this compound, such as Acacia confusa, demonstrate potent antioxidant effects. For instance, the ethyl acetate (B1210297) soluble fraction of Acacia confusa heartwood extract, which is rich in phenolic compounds, exhibited 80% 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical inhibitory activity at a concentration of just 5 µg/mL.[5] This strongly suggests that its constituents, including this compound, are powerful antioxidants.

Comparative Antioxidant Activity Data

Due to the limited availability of direct quantitative data for this compound, this section presents data for structurally related flavonoids and extracts known to be rich in similar compounds. This comparative data allows for an informed estimation of the potential antioxidant activity of this compound.

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Acacia confusa Heartwood Extract (EtOAc fraction) | DPPH | 80% inhibition at 5 µg/mL | [5] |

| Acacia confusa Bark Extract (Crude) | DPPH | IC50: 3.5 µg/mL | [6] |

| Acacia confusa Bark Extract (EtOAc fraction) | DPPH | IC50: 3.2 µg/mL | [6] |

| 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) | ESR | SC50: 8.57 µg/mL | [7] |

| 3',4',7-Trihydroxyflavone | DPPH | Six times stronger than L-ascorbic acid | [8] |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 3.20 µM | [9] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 2.71 µM | [9] |

IC50: The concentration of the sample required to scavenge 50% of the free radicals. SC50: The concentration required for 50% scavenging.

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the most common in vitro assays used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions to obtain a range of concentrations.

-

Prepare a series of concentrations of a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the test compound, positive control, or solvent (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases.

Experimental Workflow:

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.

-

Add 20 µL of the different concentrations of the test compound, positive control, or solvent (for the blank) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has an absorbance maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C15H12O6 | CID 12309904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phenolic antioxidants from the heartwood of Acacia confusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. for.nchu.edu.tw [for.nchu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity from the stem bark of Albizzia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide to its Mechanism of Action in Cellular Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Specifically, it belongs to the flavanone (B1672756) subclass and has been extracted from species such as Acacia confusa.[1] Flavonoids are widely investigated for their diverse biological activities, and the specific hydroxylation pattern of this compound on both its A and B rings is crucial to its chemical reactivity and interactions with biological systems.[2] While direct research on this specific flavanone is emerging, its mechanism of action can be significantly understood by examining its flavone (B191248) counterpart (3',4',7,8-tetrahydroxyflavone) and the closely related, well-studied flavonoid, 7,8-dihydroxyflavone (B1666355) (7,8-DHF). This guide synthesizes the current understanding of its cellular mechanisms, focusing on anti-inflammatory, antioxidant, and anti-cancer effects.

Core Mechanisms of Action

The biological activities of this compound and its structural relatives are multifaceted, involving the direct inhibition of specific enzymes and the modulation of key intracellular signaling pathways.

Inhibition of BRD4 Bromodomain 2

The most direct evidence for a mechanism of action comes from studies on its flavone form, 3',4',7,8-tetrahydroxyflavone (3478). Research has identified this molecule as a potent and novel selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4).[3] BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, most notably c-Myc.

By selectively inhibiting BRD4-BD2, 3',4',7,8-tetrahydroxyflavone disrupts the BRD4-histone interaction, leading to the downregulation of c-Myc expression at both the mRNA and protein levels.[3] This suppression of a major oncogenic driver results in the inhibition of cancer cell growth, as demonstrated in human acute myeloid leukaemia (AML) models.[3]

Interestingly, the hydrogenation of the C2-C3 double bond to form the flavanone (this compound) leads to a loss of this specific inhibitory activity against BRD4.[3] This highlights the critical importance of the planar flavone structure for binding within the acetylated lysine (B10760008) binding pocket of BRD4-BD2.

Anti-Inflammatory Effects via NF-κB and MAPK Signaling

Extensive research on the related compound 7,8-dihydroxyflavone (7,8-DHF) provides strong evidence for a potent anti-inflammatory mechanism, likely shared by this compound. This activity is primarily mediated by the downregulation of the NF-κB and MAPK signaling pathways.[4][5][6]

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7) and microglia (BV2), 7,8-DHF significantly suppresses the production of key pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4][6]

The underlying mechanism involves:

-

Inhibition of NF-κB Activation: 7,8-DHF prevents the degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for its transcriptional activity.[4][5]

-

Suppression of MAPK Phosphorylation: 7,8-DHF inhibits the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[4][5]

The combined inhibition of these pathways leads to a decrease in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

Antioxidant Activity and Induction of Apoptosis

Like many flavonoids, this compound is expected to possess significant antioxidant properties due to the hydrogen-donating capacity of its multiple hydroxyl groups.[2][7] Studies on 7,8-DHF confirm this, showing it can directly scavenge free radicals, reduce reactive oxygen species (ROS) accumulation, suppress malondialdehyde (MDA) production (a marker of lipid peroxidation), and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1).[8][9]

This modulation of cellular redox state is closely linked to its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocarcinoma, osteosarcoma, and malignant melanoma.[10][11][12] The pro-apoptotic mechanism involves:

-

Altering the Bcl-2/Bax Ratio: 7,8-DHF downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[10][13] This shift increases mitochondrial membrane permeability.

-

Activating the Caspase Cascade: The change in mitochondrial potential leads to the release of cytochrome c, which activates the intrinsic apoptotic pathway. This results in the cleavage and activation of executioner caspases, particularly caspase-3.[8][10][13]

-

Inducing Cell Cycle Arrest: In some cancer cells, 7,8-DHF can induce cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[7][14]

Data Presentation

Table 1: Inhibitory Activity of 7,8,3',4'-Tetrahydroxyflavone and Related Compounds

| Compound | Target | Assay/Cell Line | IC₅₀ Value | Reference |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | TR-FRET Assay | 204 nM | [3] |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | TR-FRET Assay | 17.9 µM | [3] |

| 7,8,3',4'-Tetrahydroxyflavanone | BRD4-BD1 | TR-FRET Assay | > 40 µM (Inactive) | [3] |

| 7,8,3',4'-Tetrahydroxyflavone | Xanthine Oxidase (XOD) | Enzyme Inhibition Assay | 10.488 µM | [2] |

| 7,3´,4´-Trihydroxyflavone | Cellular ROS | t-BHP-stressed Macrophages | 2.71 µM | [2] |

Table 2: Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Inflammatory and Apoptotic Markers

| Cell Line | Treatment | Marker | Effect | Reference |

| RAW264.7 Macrophages | LPS + 7,8-DHF (3.12-50 µM) | NO, MCP-1, TNF-α, IL-6 | Significant decrease (p < 0.001) | [5] |

| RAW264.7 Macrophages | LPS + 7,8-DHF (3.12-50 µM) | Adiponectin | Significant increase (up to 100%) | [5] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Bcl-2 Protein | 50.6% decrease (p = 0.003) | [10][13] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Cleaved Caspase-3 Protein | 1.5-fold increase (p = 0.038) | [10][13] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Bax mRNA | 1.47-fold increase (p = 0.004) | [10] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Cleaved Caspase-3 mRNA | 2.02-fold increase (p = 0.001) | [10] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Early Apoptosis | 4.56-fold increase | [10] |

| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Late Apoptosis | 3-fold increase | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the analysis of these flavonoids.

Cell Culture and Treatment

-

Cell Lines: Human acute myeloid leukaemia (MV4-11), human hepatocarcinoma (HUH-7), or murine macrophages (RAW264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: The flavanone, dissolved in DMSO, is added to the cell culture medium at various concentrations for specified time periods (e.g., 24-48 hours). A vehicle control (DMSO alone) is always included. For inflammation studies, cells are often pre-treated with the compound for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Treat cells with the compound for the desired duration.

-

Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Western Blotting

-

Principle: Detects specific proteins in a sample and allows for the analysis of protein expression levels and post-translational modifications like phosphorylation.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-p-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-c-Myc, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Principle: Measures the expression level of specific genes by quantifying the amount of corresponding mRNA.

-

Protocol:

-

Isolate total RNA from treated cells using a reagent like TRIzol or a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using the cDNA, gene-specific primers (e.g., for c-Myc, iNOS, TNF-α), and a fluorescent dye like SYBR Green.

-

Analyze the amplification data, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB) using the ΔΔCt method.

-

Apoptosis Assay (Flow Cytometry)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.

-

Protocol:

-

Harvest treated cells, including any floating cells.

-

Wash the cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells immediately using a flow cytometer.

-

Conclusion

This compound is a flavonoid with significant therapeutic potential. While direct studies on this flavanone are limited, compelling evidence from its flavone counterpart and the closely related 7,8-dihydroxyflavone illuminates its likely mechanisms of action. The flavone form is a potent, selective inhibitor of BRD4-BD2, a novel mechanism for a natural product that results in c-Myc suppression and anti-cancer activity. However, this activity appears dependent on the C2-C3 double bond, which is absent in the flavanone.

More broadly, the shared dihydroxy- and catechol-moieties suggest that this compound likely exerts powerful anti-inflammatory and antioxidant effects. These are achieved by modulating central signaling hubs, including the NF-κB and MAPK pathways, and by influencing the cellular redox balance to induce apoptosis in cancer cells. For researchers and drug developers, this compound and its relatives represent a rich scaffold for developing novel therapeutics targeting epigenetic regulation, inflammation, and oncology. Future studies should focus on directly confirming these inferred mechanisms for the flavanone itself and exploring its structure-activity relationships to optimize its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]

- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7,8-Dihydroxyflavone Attenuates Inflammatory Response and Insulin Resistance Induced by the Paracrine Interaction between Adipocytes and Macrophages | MDPI [mdpi.com]

- 6. 7,8-Dihydroxyflavone attenuates the release of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells through the suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]

- 8. 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

7,8,3',4'-Tetrahydroxyflavanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavanone (B1672756) subclass, it is characterized by a C6-C3-C6 skeleton with a saturated C2-C3 bond in the C ring. This particular flavanone has been isolated from various plant species, including those of the Acacia genus[1]. The arrangement of hydroxyl groups on its aromatic rings is a key determinant of its chemical reactivity and potential biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the physicochemical properties of this compound, relevant experimental protocols, and insights into its potential biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are not readily found in the literature for this specific flavanone and are therefore listed as not available. Predicted values are provided where possible to guide researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [2] |

| Molecular Weight | 288.25 g/mol | [2] |

| CAS Number | 489-73-6 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Soluble in DMSO (25 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Strongest Acidic) | Predicted: 7.85 | [4] |

| LogP (Predicted) | 1.5 | [2][5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | [2] |

| InChIKey | ZPVNWCMRCGXRJD-UHFFFAOYSA-N | [2] |

| SMILES | O=C1CC(C2=CC=C(O)C(O)=C2)OC3=C(O)C(O)=CC=C13 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of flavanones are outlined below. These protocols are generalized and may require optimization for this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from which the compound first begins to melt until it is completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of the flavanone is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the flavanone in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification.

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the flavanone in both the n-octanol and water phases is determined using HPLC-UV or a similar analytical technique.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is limited, the structurally related flavone, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), has been shown to activate key cellular pathways. These pathways are presented here as potential areas of investigation for this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 7,8-DHF has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and providing protection against oxidative stress.

TrkB Signaling Pathway

Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor (BDNF) and is crucial for neuronal survival and plasticity. 7,8-DHF has been identified as a TrkB agonist, mimicking the effects of BDNF.

Experimental Workflow: Flavonoid-Protein Interaction Studies

Investigating the interaction of this compound with target proteins is crucial for understanding its mechanism of action. A typical workflow for such studies is outlined below.

Conclusion

This compound is a naturally occurring flavonoid with physicochemical properties that suggest potential for biological activity. This guide provides a foundational understanding of its characteristics and outlines experimental approaches for its further study. While some of its properties remain to be experimentally determined, the information presented here, including potential signaling pathway involvement based on structurally related compounds, offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological effects and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | C15H12O6 | CID 12309904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936) - FooDB [foodb.ca]

- 5. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]

Pharmacokinetics and Bioavailability of 7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound found in plant species such as Acacia confusa.[1] Like many polyphenolic compounds, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which dictates its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of this compound and structurally related flavonoids. Due to the limited direct studies on this specific flavanone (B1672756), this guide incorporates data from the structurally similar flavone, 3',4',7,8-tetrahydroxyflavone, and other related flavonoids to infer potential pharmacokinetic characteristics and metabolic pathways. This document also outlines detailed experimental protocols for preclinical pharmacokinetic studies and visualizes a key signaling pathway influenced by this class of compounds.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][3][4] this compound belongs to the flavanone subclass of flavonoids and has been identified in plants such as Acacia confusa.[5] A structurally related compound, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.[6][7] Inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[8] Understanding the ADME properties of these compounds is critical for their development as therapeutic agents.

Pharmacokinetic Profile

Direct and detailed pharmacokinetic data for this compound are not extensively available in peer-reviewed literature. However, studies on the structurally similar flavone, 3',4',7,8-tetrahydroxyflavone, and other related flavonoids such as fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) provide valuable insights into the expected pharmacokinetic behavior.

Quantitative Data Summary

The following table summarizes the available in vivo data for 3',4',7,8-tetrahydroxyflavone from a study in a mouse xenograft model of human acute myeloid leukemia (MV4-11). It is important to note that this study focused on efficacy and did not determine classical pharmacokinetic parameters like Cmax, Tmax, half-life, or bioavailability.

| Parameter | Value | Species | Dosing Regimen | Notes | Reference |

| Dose | 50 mg/kg and 100 mg/kg | Mice | Oral administration | Investigated for its effect on tumor progression.[6] | [6] |

| Efficacy | Effectively inhibited tumor progression at both doses. | Mice | Daily oral administration for 28 days | No notable side effects on body weight were observed.[6] | [6] |

Studies on other tetrahydroxyflavonoids, like fisetin, indicate that these compounds are generally characterized by rapid metabolism and elimination. After oral administration of fisetin (50 mg/kg) to rats, the parent compound was only transiently present in the serum, with sulfate (B86663) and glucuronide conjugates being the predominant forms.[9][10] This suggests that this compound likely undergoes extensive first-pass metabolism.

Experimental Protocols

This section details a generalized methodology for a pharmacokinetic study of this compound in a rodent model, based on established protocols for similar flavonoids.[9][11]

Animal Model

-

Species: Male Sprague-Dawley rats.

-

Age and Weight: 7-8 weeks old, weighing 200 ± 20 g.

-

Housing: Controlled environment with a 12/12 h light/dark cycle and an ambient temperature of 23°C ± 3°C.

-

Acclimatization: Animals should be acclimated for at least one week before the experiment.

-

Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Administration

-

Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Route of Administration:

-

Oral (p.o.): Oral gavage is used to assess oral bioavailability. A typical dose might be 50 mg/kg.

-

Intravenous (i.v.): Intravenous administration via the tail vein is necessary to determine absolute bioavailability. A typical dose might be 10 mg/kg.

-

-

Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies.

Sample Collection

-

Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points.

-

Time Points (Oral): 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Time Points (Intravenous): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-administration.

-

Sample Processing: Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in biological matrices.

-

Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common method for extracting the analyte from plasma samples.[12]

-

Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations of this compound in the same biological matrix. An internal standard is used to correct for variations in sample processing and instrument response.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.

Metabolism

Flavonoids, including flavanones, are known to undergo extensive phase II metabolism, primarily through glucuronidation and sulfation.[13] This metabolic conversion significantly increases their water solubility, facilitating their excretion. Studies on fisetin have shown that after oral administration, the parent compound is rapidly converted to its sulfate and glucuronide conjugates.[9][14] It is highly probable that this compound follows a similar metabolic fate. The hydroxyl groups at the 7, 8, 3', and 4' positions are all potential sites for conjugation. The catechol moiety (3',4'-dihydroxy) is also a substrate for catechol-O-methyltransferase (COMT), leading to methylated metabolites.[15]

The following diagram illustrates the probable metabolic pathways of this compound.

References

- 1. A Hydroxyl Group of Flavonoids Affects Oral Anti-inflammatory Activity and Inhibition of Systemic Tumor Necrosis Factor-α Production | Scilit [scilit.com]

- 2. A review of antioxidant and pharmacological properties of phenolic compounds in Acacia confusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3',4',7,8-Tetrahydroxyflavone | 3440-24-2 | FT67633 [biosynth.com]

- 4. Effect of phytocompounds from the heartwood of Acacia confusa on inflammatory mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of antioxidant and pharmacological properties of phenolic compounds in Acacia confusa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

7,8,3',4'-Tetrahydroxyflavone: A Technical Whitepaper on its Potential as a Selective BRD4 Bromodomain 2 Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a significant therapeutic target, particularly in oncology. BRD4 plays a crucial role in regulating the transcription of key oncogenes like c-Myc through its two tandem bromodomains, BD1 and BD2. While numerous inhibitors targeting both domains have been developed, interest is growing in domain-selective inhibitors to potentially refine therapeutic effects and reduce off-target toxicities. This document details the discovery and characterization of 7,8,3',4'-tetrahydroxyflavone (B192514), a natural product identified as a novel, potent, and highly selective inhibitor of the second bromodomain (BD2) of BRD4. This compound presents a unique chemical scaffold distinct from existing BRD4 inhibitors, offering a promising new avenue for the development of targeted cancer therapeutics.

Introduction: The Role of BRD4 in Disease and Transcription

Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, are critical regulators of gene transcription.[1][2] They act as "epigenetic readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key modification that signals for active transcription.[1][3][4] BRD4 possesses two highly conserved bromodomains, BD1 and BD2, which facilitate its recruitment to chromatin.[3][4] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating the transcription of target genes, including critical oncogenes like c-Myc.[1] Due to its central role in cell proliferation and apoptosis, BRD4 is a prime therapeutic target for various human diseases, including cancer and inflammation.[1] While BD1 and BD2 have distinct functions, developing inhibitors with selectivity for one domain over the other is a key goal for potentially creating more precise and less toxic therapies.[3][5]

Compound Profile: 7,8,3',4'-Tetrahydroxyflavone

7,8,3',4'-tetrahydroxyflavone (referred to as '3478' in some literature) is a natural flavonoid discovered in the heartwood of Acacia burkittii and Acacia acuminata.[1][6] It belongs to the flavone (B191248) subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[7] The specific arrangement of four hydroxyl groups on its A and B rings is crucial for its biological activity.[7]

Initial screening of various flavonoids revealed that the inhibitory activity against BRD4 is not a common feature of this compound class.[1][6] The specific positioning of the hydroxyl groups on 7,8,3',4'-tetrahydroxyflavone is critical for its potent and selective inhibition.[1][6] Notably, the related compound 7,8,3',4'-tetrahydroxyflavanone , which has a saturated C ring, showed no significant inhibitory activity, highlighting the importance of the aromatic, heterocyclic C ring for BRD4 binding.[1]

Quantitative Inhibitory Activity

The inhibitory potential of 7,8,3',4'-tetrahydroxyflavone was quantified using AlphaScreen binding assays. The compound demonstrates remarkable selectivity for the second bromodomain (BD2) of BRD4.

Table 1: In Vitro Inhibitory Activity against BRD4 Bromodomains

| Compound | Target | IC50 | Selectivity (BD1/BD2) |

| 7,8,3',4'-Tetrahydroxyflavone | BRD4-BD1 | 17.9 µM[3][4][5] | ~88-fold |

| BRD4-BD2 | 204 nM [3][4][5][8] | ||

| JQ1 (Control) | BRD4-BD1 | 118 nM[4] | ~1.6-fold |

| BRD4-BD2 | 71 nM[4] |

Table 2: Cellular Proliferative Activity

| Compound | Cell Line | Assay | IC50 (48h) |

| 7,8,3',4'-Tetrahydroxyflavone | MV4-11 (Human AML) | CCK8 | 30.17 µM[6] |

| JQ1 (Control) | MV4-11 (Human AML) | CCK8 | 0.91 µM[6] |

Mechanism of Action and Structural Basis for Selectivity

7,8,3',4'-tetrahydroxyflavone functions by directly binding to the acetylated lysine binding pocket of the BRD4 bromodomains.[1][3][4] Co-crystal structure analysis reveals the basis for its potent and selective inhibition of BD2. While the compound binds to both domains, it establishes a more extensive network of interactions within the BD2 pocket.[1][3][4] This enhanced interaction is key to its nearly 100-fold greater potency for BD2 over BD1.[3][4][5]

By occupying this pocket, the compound competitively inhibits the binding of BRD4 to acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of downstream target genes like c-Myc.[1][8]

References

- 1. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]

- 8. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 7,8,3',4'-Tetrahydroxyflavanone: Discovery, History, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8,3',4'-Tetrahydroxyflavanone is a naturally occurring flavanone (B1672756), a subclass of flavonoids, that has been isolated from several plant species, notably from the heartwood of Acacia trees. While research on this specific flavanone is not as extensive as its flavone (B191248) counterpart, it has demonstrated potential biological activities, including cytotoxicity against leukemia cell lines. This technical guide provides a comprehensive overview of the discovery, history, natural sources, and synthetic approaches for this compound. It also details the experimental protocols for its isolation and biological evaluation, presenting the available quantitative data and exploring its known mechanisms of action.

Introduction and Discovery

This compound, a polyhydroxylated flavanone, has been identified as a natural product in various plant species. Its discovery is rooted in the phytochemical investigation of traditional medicinal plants.

Natural Occurrences

This flavanone has been primarily isolated from the heartwood of several species of the Acacia genus, including:

It has also been reported in Albizia julibrissin. The presence of this compound in these plants suggests its potential role in their defense mechanisms and contributes to the ethnobotanical uses of these species.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| CAS Number | 489-73-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297).[3] |

Isolation from Natural Sources

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a detailed, step-by-step protocol for this specific flavanone is not extensively published, a general methodology can be inferred from studies on flavonoid isolation from Acacia heartwood.

Generalized Experimental Protocol for Isolation

-

Preparation of Plant Material : The heartwood of the source plant is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered heartwood is extracted with a polar solvent. A 70% acetone solution is commonly used for the extraction of flavonoids from Acacia heartwood.[2] The extraction is typically performed at room temperature with stirring for an extended period or through Soxhlet extraction.

-

Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between ethyl acetate (EtOAc) and water. The flavonoid-rich fraction is typically found in the ethyl acetate layer.

-

Chromatographic Purification : The ethyl acetate fraction is further purified using column chromatography.

-

Silica (B1680970) Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol mixture.

-

Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column with methanol (B129727) as the eluent to separate compounds based on their size and polarity.

-

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is often achieved using preparative reverse-phase HPLC.

Chemical Synthesis

The synthesis of this compound can be approached through the well-established Claisen-Schmidt condensation, which is a common method for preparing the chalcone (B49325) precursor, followed by intramolecular cyclization to form the flavanone ring.

Proposed Synthetic Pathway

The synthesis would likely involve the following key steps:

-

Protection of Hydroxyl Groups : The phenolic hydroxyl groups of the starting materials, 2',3',4'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, would need to be protected to prevent unwanted side reactions. Methoxymethyl (MOM) ethers are a common choice for protecting groups in flavonoid synthesis.

-

Claisen-Schmidt Condensation : The protected acetophenone (B1666503) and benzaldehyde (B42025) derivatives undergo a base-catalyzed Claisen-Schmidt condensation to form the corresponding protected chalcone.

-

Cyclization : The protected chalcone is then treated with a mild acid or base to induce intramolecular cyclization, forming the flavanone ring.

-

Deprotection : Finally, the protecting groups are removed to yield this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characteristic flavonoids from Acacia burkittii and A. acuminata heartwoods and their differential cytotoxicity to normal and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]

Methodological & Application

Application Notes and Protocols for 7,8,3',4'-Tetrahydroxyflavanone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound, a class of natural products known for their diverse biological activities. This document provides detailed protocols for the dissolution of this compound for use in cell culture experiments. Due to the limited availability of specific in vitro studies on this particular flavanone (B1672756), this guide also offers general recommendations for determining appropriate working concentrations and highlights the need for preliminary dose-response evaluations.

It is crucial to distinguish this compound from its flavone (B191248) counterpart, 7,8,3',4'-Tetrahydroxyflavone. The absence of a double bond in the C-ring of the flavanone structure can significantly alter its biological properties. For instance, while the flavone has been shown to be an inhibitor of BRD4-BD1, the corresponding flavanone (this compound) has been found to lack this inhibitory activity, underscoring the distinct bioactivities of these related compounds.

Data Presentation

The following tables summarize the key information for the preparation of this compound solutions for cell culture applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| Appearance | Solid |

| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (86.73 mM) | Requires sonication for complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1] |

| Other Potential Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Qualitative solubility noted. Specific solubility limits are not well-defined for cell culture applications. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Mass (mg) = 0.010 mol/L x 0.001 L x 288.25 g/mol x 1000 = 2.88 mg

-

-

Weigh the compound: Accurately weigh 2.88 mg of this compound and transfer it to a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.

-

Ensure complete dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1] Gentle warming to 37°C can also aid in dissolution.

-

Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes for dilution

Procedure:

-

Determine the final concentration: As there is limited data on the effective concentrations of this compound in cell culture, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A starting point could be a range from 1 µM to 50 µM.

-

Serial Dilution:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

-

Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental protocol.

Mandatory Visualizations

References

Application Notes and Protocols for 7,8,3',4'-Tetrahydroxyflavanone in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of natural compounds with a diverse range of biological activities. Flavonoids have garnered significant interest in neurodegenerative disease research due to their potential neuroprotective, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in this field. It is important to note that much of the current research has focused on the flavone (B191248) form of this molecule (3',4',7,8-tetrahydroxyflavone), which possesses a double bond in the C-ring that appears crucial for some of its observed biological activities. This document will primarily focus on the data available for the flavone and will clearly distinguish when information pertains to the flavanone (B1672756) or related flavonoid structures.

The primary known mechanism of action for 3',4',7,8-tetrahydroxyflavone is as a potent and selective inhibitor of the second bromodomain of Bromodomain-containing protein 4 (BRD4-BD2).[1][2] BRD4 is an epigenetic reader that plays a critical role in regulating gene transcription, including genes involved in inflammation.[3] Inhibition of BRD4 has emerged as a potential therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions.[3] In the context of neurodegenerative diseases, targeting neuroinflammation through BRD4 inhibition presents a promising avenue for research.[4][5][6]

These application notes will provide an overview of the potential applications of this compound, quantitative data on its activity and that of related compounds, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data available for this compound and related flavonoids to provide a comparative overview of their biological activities.

Table 1: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone and Related Compounds

| Compound | Target | Assay Type | IC50 | Reference |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | AlphaScreen | 204 nM | [1][2] |

| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | AlphaScreen | 17.9 µM | [1][2] |

| 3',4',7,8-Tetrahydroxyflavone | MV4-11 cell growth | CCK8 Assay | 30.17 µM | |

| 3,7,8,4'-Tetrahydroxyflavone | Pyridoxal Phosphatase (PDXP) | In vitro activity assay | 2.5 µM | [7][8] |

Table 2: Anti-inflammatory Activity of Related Flavonoids in Microglia

| Compound | Model | Measured Parameter | Effect | Concentration | Reference |

| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | Nitric Oxide (NO) Production | Inhibition | 1-10 µM | |

| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | Prostaglandin E2 (PGE2) | Inhibition | 1-10 µM | |

| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | TNF-α, IL-1β, IL-6 | Inhibition | 1-10 µM | |

| Luteolin (3',4',5,7-tetrahydroxyflavone) | LPS-stimulated BV2 microglia | IL-6 Production | Inhibition | 10-50 µM | |

| Luteolin (3',4',5,7-tetrahydroxyflavone) | LPS-stimulated BV2 microglia | TNF-α Production | Inhibition | 50 µM |

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective and anti-inflammatory effects of this compound. These protocols are based on established methodologies for similar flavonoid compounds and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

-

Materials:

-

This compound (stock solution in DMSO)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the control group) and incubate for 24 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Protocol 2: In Vitro Anti-inflammatory Assay in Microglia

This protocol evaluates the anti-inflammatory effects of this compound by measuring the production of nitric oxide in activated microglial cells.

-

Cell Line: BV-2 murine microglial cells.

-

Materials:

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium

-

96-well plates

-

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Protocol 3: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol outlines a general procedure to assess the in vivo efficacy of this compound in the MPTP-induced mouse model of Parkinson's disease. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

-

Animal Model: C57BL/6 mice.

-

Materials:

-

This compound

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Divide mice into groups: Vehicle control, MPTP only, MPTP + this compound (different doses, e.g., 10, 25, 50 mg/kg).

-

Administer this compound or vehicle via intraperitoneal (i.p.) or oral gavage daily for a pre-determined period (e.g., 14 days).

-

During the last 5 days of treatment, induce Parkinsonism by i.p. injection of MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals on a single day).

-

Seven days after the last MPTP injection, perform behavioral tests (e.g., rotarod test, pole test) to assess motor function.

-

After behavioral testing, euthanize the animals and collect brain tissue.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify dopaminergic neuron loss in the substantia nigra and striatum.

-

Perform Western blot or ELISA to measure levels of neuroinflammatory markers or other relevant proteins in brain homogenates.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed anti-neuroinflammatory mechanism of this compound via BRD4 inhibition.

Caption: General workflow for in vitro evaluation of this compound.

Caption: Workflow for in vivo testing in a Parkinson's disease model.

References

- 1. criver.com [criver.com]

- 2. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]

- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]